molecular formula C18H25N3O3 B11143509 N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11143509
M. Wt: 331.4 g/mol
InChI Key: HOSVZODBGOZMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

“N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide” depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.

    Furan derivatives: Compounds with furan rings and varying functional groups.

    Acetamide derivatives: Compounds with acetamide groups and different side chains.

Uniqueness

“N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide

InChI

InChI=1S/C18H25N3O3/c1-13(2)6-4-7-14(3)19-17(22)12-21-18(23)10-9-15(20-21)16-8-5-11-24-16/h5,8-11,13-14H,4,6-7,12H2,1-3H3,(H,19,22)

InChI Key

HOSVZODBGOZMOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.